molecular formula C8H10F2O3 B8706904 ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate

Cat. No.: B8706904
M. Wt: 192.16 g/mol
InChI Key: YSHAPJCYPYXXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate is a chemical compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and two fluorine atoms, making it a subject of interest in various scientific fields.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H10F2O3/c1-2-13-7(12)3-6(11)5-4-8(5,9)10/h5H,2-4H2,1H3

InChI Key

YSHAPJCYPYXXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC1(F)F

Origin of Product

United States

Preparation Methods

The synthesis of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves several steps. One common method includes the reaction of ethyl 3-oxopropanoate with 2,2-difluorocyclopropane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate can be compared with similar compounds such as:

The presence of fluorine atoms in cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity.

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